ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate, also known as ethyl cyanoacrylate, is a monomer that is widely used in scientific research and industrial applications. It is a colorless liquid that polymerizes quickly in the presence of moisture to form a strong adhesive bond. Ethyl cyanoacrylate has a wide range of applications due to its unique properties, such as high bonding strength, fast curing time, and excellent adhesion to various substrates.
Wirkmechanismus
The mechanism of action of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate involves the rapid polymerization of the monomer in the presence of moisture. The polymerization process generates heat, which can cause tissue damage if not controlled properly. Ethyl cyanoacrylate forms a strong bond with the tissue, sealing the wound or incision and preventing the entry of bacteria or other pathogens.
Biochemical and Physiological Effects:
Ethyl cyanoacrylate has been shown to have minimal toxicity and low immunogenicity in animal studies. It is metabolized by esterases in the body, leading to the formation of cyanoacetate, which is excreted in the urine. Ethyl cyanoacrylate has been used in numerous clinical trials and has been found to be safe and effective in a variety of applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate in laboratory experiments include its fast curing time, high bonding strength, and excellent adhesion to various substrates. However, its rapid polymerization can make it difficult to control the curing process, and the heat generated during polymerization can cause tissue damage if not carefully monitored.
Zukünftige Richtungen
For the use of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate in scientific research include the development of new formulations that can be used for specific applications, such as drug delivery or tissue engineering. Researchers are also exploring the use of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate in combination with other materials, such as nanoparticles or biomolecules, to enhance its properties and improve its efficacy. Additionally, new methods for controlling the curing process and minimizing tissue damage are being developed to improve the safety and effectiveness of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate in clinical applications.
Synthesemethoden
The synthesis of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate involves the reaction of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacetate with formaldehyde and ammonium carbonate in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate cyanoacrylate. The yield of the reaction is typically high, and the product can be purified by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl cyanoacrylate has numerous applications in scientific research, including tissue engineering, drug delivery, and wound healing. It is used as a tissue adhesive to seal surgical incisions and wounds, as it forms a strong bond with the skin and other tissues. Ethyl cyanoacrylate has also been used to encapsulate drugs and other therapeutic agents, allowing for targeted delivery to specific tissues or organs.
Eigenschaften
CAS-Nummer |
57681-47-7 |
---|---|
Produktname |
ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate |
Molekularformel |
C15H16N2O2 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
ethyl (E,4E)-2-cyano-4-(1-prop-2-enylpyridin-2-ylidene)but-2-enoate |
InChI |
InChI=1S/C15H16N2O2/c1-3-10-17-11-6-5-7-14(17)9-8-13(12-16)15(18)19-4-2/h3,5-9,11H,1,4,10H2,2H3/b13-8+,14-9+ |
InChI-Schlüssel |
HTGAGTCLSRWHRZ-UQNWOCKMSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C=C/1\C=CC=CN1CC=C)/C#N |
SMILES |
CCOC(=O)C(=CC=C1C=CC=CN1CC=C)C#N |
Kanonische SMILES |
CCOC(=O)C(=CC=C1C=CC=CN1CC=C)C#N |
Andere CAS-Nummern |
57681-47-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.